REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]23[CH2:13][CH:12]2[C:11](=O)[NH:10][C:9]3=O)=[C:4]([F:16])[CH:3]=1.B(F)(F)F.CCOCC.S(C)C>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]23[CH2:13][CH:12]2[CH2:11][NH:10][CH2:9]3)=[C:4]([F:16])[CH:3]=1 |f:1.2|
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Name
|
|
Quantity
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11 mL
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Type
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reactant
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Smiles
|
S(C)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
at r.t
|
Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 3 h
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Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
On completion, the reaction mixture was quenched with 20% HCl (10 mL) and solvent
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
WASH
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Details
|
residue was washed with diethylether (10 mL)
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Type
|
EXTRACTION
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Details
|
extracted with DCM (2×20 mL)
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Type
|
WASH
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Details
|
The organic layer was washed with brine (10 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulphate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)C12CNCC2C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |